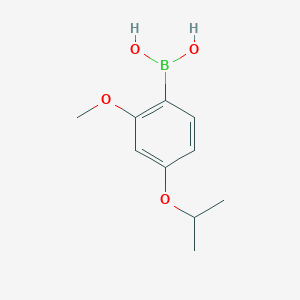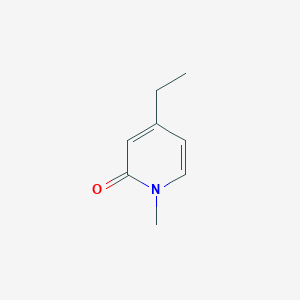![molecular formula C14H11ClF3NO2 B12284172 ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)
ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with a trifluoromethyl group and a chloro group, making it a valuable entity in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its biological activity, as it can interact with enzymes and receptors within the cell, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Similar in structure but with a nicotinate moiety instead of a pyrrole ring.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Contains a bromine atom and a nicotinate structure.
Uniqueness
Ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H11ClF3NO2 |
|---|---|
分子量 |
317.69 g/mol |
IUPAC名 |
ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H11ClF3NO2/c1-2-21-13(20)9-7-11(19-12(9)15)8-5-3-4-6-10(8)14(16,17)18/h3-7,19H,2H2,1H3 |
InChIキー |
CJQBBSJEKMIWRT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
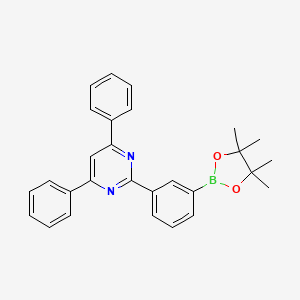
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

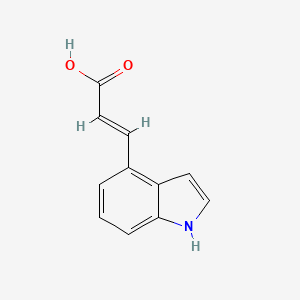
![(S)-1-[(S)-1-[Di(3,5-xylyl)phosphino]ethyl]-2-[2-[di(3,5-xylyl) phosphino]phenyl]ferrocene](/img/structure/B12284124.png)
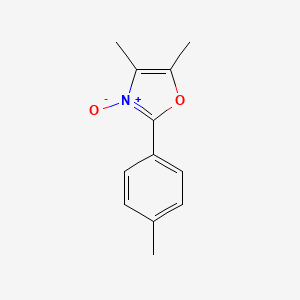
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

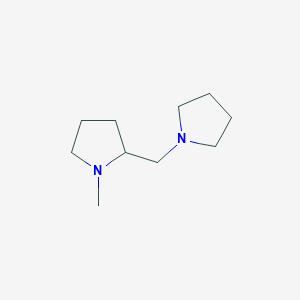
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
